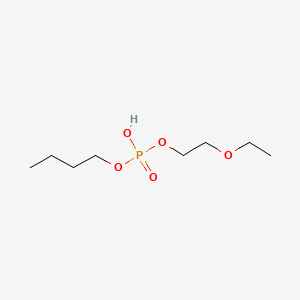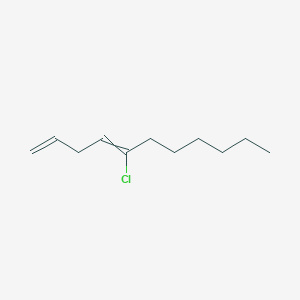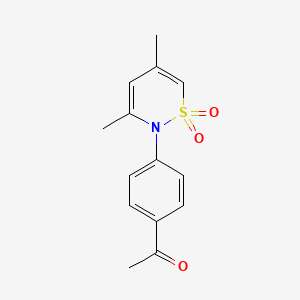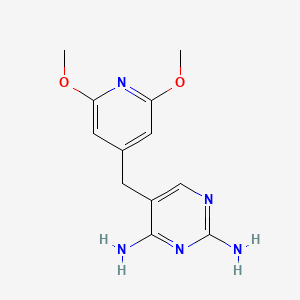
Phosphoric acid, butyl 2-ethoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, butyl 2-ethoxyethyl ester is an organic compound that belongs to the class of phosphoric acid esters. These esters are characterized by the presence of a phosphoric acid moiety bonded to an organic group. This particular ester is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid esters are typically synthesized through esterification reactions. In the case of phosphoric acid, butyl 2-ethoxyethyl ester, the reaction involves the condensation of phosphoric acid with butanol and 2-ethoxyethanol. The reaction is usually catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, butyl 2-ethoxyethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Transesterification: Often catalyzed by acids or bases, with common catalysts including sulfuric acid and sodium methoxide.
Major Products
Hydrolysis: Produces phosphoric acid, butanol, and 2-ethoxyethanol.
Transesterification: Produces a new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
Phosphoric acid, butyl 2-ethoxyethyl ester has several applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions due to its ability to donate and accept protons.
Drug Delivery: Utilized in the formulation of drug delivery systems, particularly in the immobilization of drugs on mesoporous silica.
Material Science: Employed in the synthesis of functional materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of phosphoric acid, butyl 2-ethoxyethyl ester involves its ability to participate in nucleophilic substitution reactions. The ester bond can be cleaved by nucleophiles, leading to the formation of phosphoric acid and the corresponding alcohols. This property is exploited in various chemical processes, including hydrolysis and transesterification .
Comparison with Similar Compounds
Phosphoric acid, butyl 2-ethoxyethyl ester can be compared with other phosphoric acid esters such as:
Bis(2-ethylhexyl) phosphate: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.
Phosphoric acid, tris(2-methylpropyl) ester: Another ester with different alkyl groups, used in different industrial applications.
These compounds share similar reactivity patterns but differ in their specific applications and physical properties due to the variations in their alkyl groups.
Properties
CAS No. |
68186-39-0 |
|---|---|
Molecular Formula |
C8H19O5P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
butyl 2-ethoxyethyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O5P/c1-3-5-6-12-14(9,10)13-8-7-11-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI Key |
NEDVNUPDHHLVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)




![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)

